molecular formula C8H7ClFNO B13188511 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one

Cat. No.: B13188511
M. Wt: 187.60 g/mol
InChI Key: ADBBXCDFGNLABB-UHFFFAOYSA-N
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Description

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one is a chemical compound with the molecular formula C8H8ClFNO. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one typically involves the reaction of 2-chloro-3-fluoroacetophenone with ammonia or an amine source. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chloro or fluoro groups.

Major Products Formed

Scientific Research Applications

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. Studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as matrix metalloproteinases and phosphatidylinositol 3-kinase. Additionally, it has been found to modulate the expression of genes involved in inflammation and oxidative stress, contributing to its potential neuroprotective effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-1-(2-chloro-3-fluorophenyl)ethan-1-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and fluoro groups allows for versatile chemical modifications, making it a valuable compound for various research applications .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

2-amino-1-(2-chloro-3-fluorophenyl)ethanone

InChI

InChI=1S/C8H7ClFNO/c9-8-5(7(12)4-11)2-1-3-6(8)10/h1-3H,4,11H2

InChI Key

ADBBXCDFGNLABB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Cl)C(=O)CN

Origin of Product

United States

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